molecular formula C12H10BrNO B1520772 3-(3-Bromo-4-methoxyphenyl)pyridine CAS No. 914349-55-6

3-(3-Bromo-4-methoxyphenyl)pyridine

Cat. No. B1520772
CAS RN: 914349-55-6
M. Wt: 264.12 g/mol
InChI Key: KTVXJHMMCXLBSH-UHFFFAOYSA-N
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Description

“3-(3-Bromo-4-methoxyphenyl)pyridine” is a chemical compound with a molecular weight of 264.12 . It’s used as an intermediate for pharmaceutical and organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . .

Scientific Research Applications

Antiviral Activity and Chemical Synthesis

One application of derivatives related to 3-(3-Bromo-4-methoxyphenyl)pyridine involves their use in antiviral research. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have shown marked inhibition of retrovirus replication in cell culture, highlighting the compound's potential in antiviral therapy. Although not directly mentioning this compound, this research illustrates the broader class of compounds' relevance to which it belongs in developing antiviral drugs (Hocková et al., 2003).

Organic Synthesis and Catalysis

The compound has implications in organic synthesis and catalysis, particularly in the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes. A catalytic system involving organoselenium and DMAP co-catalysis demonstrates the compound's utility in synthesizing structurally complex and strained cyclic products, providing valuable insights into the mechanism of such reactions and expanding the toolkit for organic synthesis (Verma et al., 2016).

Corrosion Inhibition

In the field of materials science, a derivative of this compound has been studied for its potential as a corrosion inhibitor. The compound exhibited significant effectiveness in protecting mild steel against corrosion in hydrochloric acid medium, showcasing its potential application in industrial corrosion protection strategies. The study used techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to demonstrate the compound's efficacy and its adsorption behavior on metal surfaces (Saady et al., 2020).

Spectroscopic Characterization and X-ray Analysis

Spectroscopic characterization and X-ray analysis have also been employed to elucidate the structure of derivatives of this compound. These techniques help in understanding the molecular configuration, interactions, and the crystal structure of synthesized compounds, contributing to the field of crystallography and molecular design (Al‐Refai et al., 2016).

Kinetic Studies

Kinetic studies on reactions involving pyridine derivatives, including halogenation and the behavior of alkyl aryl thionocarbonates, provide insights into reaction mechanisms, rate-determining steps, and the effects of substituents on reactivity. Such research deepens our understanding of chemical reactivity and can inform the design of new compounds with desired properties (Castro et al., 1997).

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVXJHMMCXLBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661701
Record name 3-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914349-55-6
Record name 3-(3-Bromo-4-methoxyphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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